molecular formula C15H18Cl3NO10 B15129589 2,3,4-Tri-O-acetyl-b-D-glucuronide methyl ester trichloroacetimidate

2,3,4-Tri-O-acetyl-b-D-glucuronide methyl ester trichloroacetimidate

Cat. No.: B15129589
M. Wt: 478.7 g/mol
InChI Key: KWNIVSQDHXVNAL-UHFFFAOYSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is a complex organic compound known for its significant applications in various fields, including biomedicine and synthetic chemistry. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and trichloroethanimidoyl groups attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate typically involves multiple steps, starting from simpler carbohydrate derivativesThe trichloroethanimidoyl group is then introduced through a reaction with trichloroacetonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale batch reactions in cleanroom environments to prevent contamination. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Substitution: The trichloroethanimidoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed

    Hydrolysis: Yields the corresponding hydroxyl derivatives.

    Substitution: Produces substituted oxane derivatives.

    Oxidation and Reduction: Forms oxidized or reduced products depending on the reagents used.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets. The trichloroethanimidoyl group is known to interact with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The acetyl groups can also undergo hydrolysis, releasing acetic acid and modifying the local environment.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate: Similar structure but with isobutyryl groups instead of acetyl groups.

    2,3,4-Tri-O-benzyl-D-glucopyranuronic acid benzyl ester trichloroacetimidate: Contains benzyl groups instead of acetyl groups.

Uniqueness

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is unique due to its specific combination of acetyl and trichloroethanimidoyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIVSQDHXVNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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